molecular formula C₁₀H₁₇IO₂ B1156631 (E)-Methyl 9-Iodonon-4-enoate

(E)-Methyl 9-Iodonon-4-enoate

Cat. No.: B1156631
M. Wt: 296.15
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Methyl 9-Iodonon-4-enoate (C₁₀H₁₇IO₂, MW 296.15) is a clear, oil-like compound soluble in dichloromethane, ether, ethyl acetate, and methanol . It serves as a critical intermediate in synthesizing Pseudomonic Acid D Sodium, an antibiotic derived from Pseudomonas fluorescens . The compound features an (E)-configured double bond at the 4th position and an iodine substituent at the 9th carbon, distinguishing it structurally and functionally from non-halogenated esters.

Properties

Molecular Formula

C₁₀H₁₇IO₂

Molecular Weight

296.15

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Functional Groups

Key Structural Elements :

  • Ester Group : Common in methyl esters (e.g., sandaracopimaric acid methyl ester, E-communic acid methyl ester) .
  • Iodine Substituent : Rare in naturally occurring esters but critical for reactivity (e.g., nucleophilic substitution) .
  • Double Bond Geometry : The (E)-configuration at C4 contrasts with (Z)-isomers (e.g., Z-communic acid methyl ester) , influencing steric interactions and molecular packing.

Comparison Table :

Compound Molecular Formula Functional Groups Key Substituent Applications
(E)-Methyl 9-Iodonon-4-enoate C₁₀H₁₇IO₂ Ester, Alkene (E) Iodine (C9) Antibiotic synthesis
E-Communic Acid Methyl Ester Not Provided Ester, Conjugated Alkene (E) Hydroxyl/Carboxylic Resin components
(S)-Methyl 4-(1-Aminoethyl)benzoate C₁₀H₁₃NO₂ Ester, Amine, Aromatic Aminoethyl (C4) Pharmaceutical intermediates
Methyl Linoleate C₁₉H₃₄O₂ Ester, Polyunsaturated Alkenes None Lipid research

Physical and Chemical Properties

  • Molecular Weight: Higher (296.15 g/mol) than non-iodinated analogs (e.g., methyl linoleate: 294.5 g/mol) due to iodine’s atomic mass .
  • Solubility : Comparable to other methyl esters in organic solvents but may exhibit altered polarity due to the iodine atom .

Analytical and Crystallographic Context

While this compound is an oil, structural validation of related compounds often employs X-ray crystallography (e.g., SHELX programs , ORTEP-III ). Hydrogen bonding patterns, critical in crystalline analogs (e.g., benzoate derivatives ), are less relevant here due to its non-crystalline nature.

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